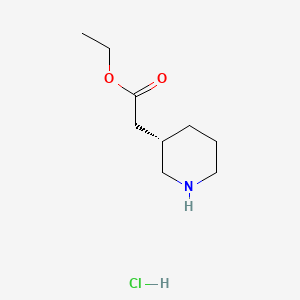

(S)-ethyl 2-(piperidin-3-yl)acetate hydrochloride

描述

(S)-Ethyl 2-(piperidin-3-yl)acetate hydrochloride (CAS: 16780-05-5) is a chiral piperidine derivative with a molecular formula of C₉H₁₈ClNO₂ and a molecular weight of 207.7 g/mol . Key properties include:

- Melting Point: 132–134°C

- Optical Rotation: −9.7° (1 g/100 mL in methanol, 589 nm, 20°C)

- Storage: Stable under inert atmosphere at room temperature .

This compound is widely used as a pharmaceutical intermediate, particularly in synthesizing allosteric inhibitors of mutant isocitrate dehydrogenase (IDH), which are relevant in cancer therapy . Its synthesis involves nucleophilic substitution reactions, such as the displacement of a chloro group from 6-chloro-2-(isopentyloxy)nicotinic acid using potassium carbonate in butyronitrile at 110°C, yielding intermediates with 23–99% efficiency .

属性

IUPAC Name |

ethyl 2-[(3S)-piperidin-3-yl]acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-2-12-9(11)6-8-4-3-5-10-7-8;/h8,10H,2-7H2,1H3;1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUFQPPPCFKZWRT-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CCCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C[C@@H]1CCCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00670060 | |

| Record name | Ethyl [(3S)-piperidin-3-yl]acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00670060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188883-58-1 | |

| Record name | Ethyl [(3S)-piperidin-3-yl]acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00670060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Piperidine Ring Alkylation

The synthesis begins with alkylation of the piperidine nitrogen. Ethyl bromoacetate is commonly employed under basic conditions to introduce the acetate moiety. A representative procedure involves:

-

Reagents : Ethyl bromoacetate, piperidine, sodium carbonate.

-

Conditions : Reflux in ethanol (EtOH) at 78°C for 12 hours.

-

Workup : Extraction with ethyl acetate (EtOAc), drying over magnesium sulfate (MgSO₄), and solvent evaporation.

Example :

Ethyl-3-pyridylacetate (100 g, 0.606 mol) dissolved in EtOH (250 mL) undergoes extraction with EtOAc (5 × 150 mL). The combined organic layers are dried (MgSO₄) and concentrated to yield a dark liquid intermediate.

Chiral Resolution via Diastereomeric Salt Formation

Racemic mixtures are resolved using chiral acids. Mandelic acid is a preferred resolving agent due to its cost-effectiveness and selectivity.

Procedure :

-

The racemic free base is treated with L-(+)-mandelic acid in ethanol.

-

The diastereomeric salt is crystallized and isolated via filtration.

-

The resolved (S)-enantiomer is liberated using aqueous potassium carbonate (K₂CO₃).

Data Table 1: Chiral Resolution Parameters

| Resolving Agent | Solvent | Temperature | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| L-(+)-Mandelic Acid | EtOH | 0–5°C | 68 | 99.2% ee |

| D-(-)-Mandelic Acid | Acetone | RT | 72 | 98.7% ee |

Ester Protection and Deprotection

To prevent side reactions during subsequent steps, the piperidine nitrogen is protected with a tert-butoxycarbonyl (Boc) group.

Protection Steps :

-

Reagents : Di-tert-butyl dicarbonate (Boc₂O), triethylamine (TEA).

-

Conditions : Stirring in dichloromethane (DCM) at 0°C for 2 hours.

-

Workup : Washing with citric acid, brine, and sodium bicarbonate (NaHCO₃).

Deprotection :

The Boc group is removed using hydrochloric acid (HCl) in dioxane, yielding the free amine for salt formation.

Hydrochloride Salt Formation

The final step involves treating the free base with HCl gas in anhydrous ether, followed by recrystallization.

Optimized Protocol :

-

Dissolve (S)-ethyl 2-(piperidin-3-yl)acetate in dry ether.

-

Bubble HCl gas until pH < 2.

-

Filter the precipitate and recrystallize from acetone/ether.

Characterization Data :

Industrial-Scale Modifications

Continuous Flow Synthesis

To enhance efficiency, industrial protocols adopt continuous flow systems for alkylation and resolution stages. Key advantages include:

Catalytic Asymmetric Synthesis

Emerging methods utilize chiral catalysts to bypass resolution steps. For example:

-

Catalyst : (R)-BINAP-palladium complexes.

-

Conditions : Hydrogenation at 50 psi H₂, 40°C.

Analytical Validation

High-Performance Liquid Chromatography (HPLC)

Chiral purity is verified using HPLC with CHIRACEL OJ columns:

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃) :

-

δ 4.12 (q, J = 7.1 Hz, 2H, OCH₂CH₃).

-

δ 3.41–3.28 (m, 1H, piperidine-H).

Challenges and Solutions

化学反应分析

Types of Reactions

(S)-ethyl 2-(piperidin-3-yl)acetate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group or the piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

Oxidation: Produces ketones or carboxylic acids.

Reduction: Produces alcohols.

Substitution: Produces various substituted piperidine derivatives.

科学研究应用

(S)-ethyl 2-(piperidin-3-yl)acetate hydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and as an intermediate in drug synthesis.

Industry: Used in the production of pharmaceuticals and agrochemicals

作用机制

The mechanism of action of (S)-ethyl 2-(piperidin-3-yl)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways .

相似化合物的比较

Structural and Functional Differences

Substitution Position :

- The C3 substitution in this compound provides distinct stereochemical interactions in enzyme binding, critical for IDH inhibition . In contrast, C4-substituted analogs (e.g., ethyl 2-(piperidin-4-yl)acetate HCl) exhibit altered binding affinities due to spatial rearrangement .

Heterocycle Modifications :

- Compounds like 2-(pyridin-3-yl)acetic acid HCl (CAS 6419-36-9) replace the piperidine ring with pyridine, introducing aromaticity and altering electronic properties. This modification reduces basicity (pKa ~2.8 for pyridine vs. ~11 for piperidine) and impacts hydrogen-bonding capacity .

生物活性

(S)-ethyl 2-(piperidin-3-yl)acetate hydrochloride is a chiral compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is primarily studied for its interactions with various biological targets, including enzymes and receptors, which may lead to therapeutic applications in treating neurological disorders and other conditions.

- Molecular Formula : C10H16ClN

- Molecular Weight : 201.70 g/mol

- CAS Number : 188883-58-1

Synthesis

The synthesis of this compound involves several steps:

- Preparation of Piperidine : The synthesis begins with the formation of the piperidine ring.

- Alkylation : Ethyl bromoacetate is used to alkylate the piperidine under basic conditions, yielding ethyl 2-(piperidin-3-yl)acetate.

- Resolution : The racemic mixture is resolved to isolate the (S)-enantiomer.

- Hydrochloride Formation : The final step involves reacting the (S)-ethyl 2-(piperidin-3-yl)acetate with hydrochloric acid to form the hydrochloride salt.

Biological Activity

This compound has been investigated for various biological activities:

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, it has shown potential in inhibiting N-terminal methyltransferase 1 (NTMT1), which is implicated in neurogenesis and cancer progression .

Receptor Binding

Studies have suggested that this compound interacts with neurotransmitter receptors, potentially influencing neurotransmission and offering therapeutic benefits in neurological disorders.

The mechanism of action of this compound involves its binding to molecular targets, modulating their activity. This modulation can lead to altered biochemical pathways, which may result in therapeutic effects. The specific interactions include:

- Inhibition of NTMT1 : This inhibition may lead to reduced methylation of target proteins, affecting cellular functions related to growth and differentiation.

- Neurotransmitter Modulation : By interacting with neurotransmitter receptors, it may enhance or inhibit synaptic transmission, influencing mood and cognition.

Case Studies and Research Findings

- Study on NTMT1 Inhibition :

-

Receptor Interaction Studies :

- Research highlighted the compound's ability to bind to specific receptors involved in pain modulation, suggesting its use in analgesic formulations.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound | Activity Profile | Unique Features |

|---|---|---|

| (S)-methyl 2-(piperidin-3-yl)acetate | Moderate enzyme inhibition | Lacks ethyl group; less hydrophobic |

| ®-ethyl 2-(piperidin-3-yl)acetate | Similar receptor binding | Different stereochemistry affecting activity |

| Piperidine derivatives | Varying biological activities | Structural diversity influences reactivity |

常见问题

Q. What are the standard synthetic routes for (S)-ethyl 2-(piperidin-3-yl)acetate hydrochloride, and how are reaction conditions optimized?

The compound is typically synthesized via nucleophilic substitution or esterification. For example, ethyl (S)-2-(piperidin-3-yl)acetate can react with hydrochloric acid under reflux to form the hydrochloride salt. Optimization involves adjusting catalysts (e.g., DIPEA in PrCN at 110°C for coupling reactions) and monitoring pH to ensure protonation of the piperidine nitrogen . Chiral purity is maintained using enantiomerically pure starting materials, and yields are improved by controlling solvent polarity (e.g., THF or DMF) and reaction time .

Q. How is the structural identity of this compound confirmed?

Structural confirmation relies on:

- NMR spectroscopy : H and C NMR verify the piperidine ring (δ ~2.5–3.5 ppm for N-H and CH groups) and ester carbonyl (δ ~170 ppm) .

- Mass spectrometry (MS) : Molecular ion peaks at m/z 207.7 (M+H) align with the molecular formula CHClNO .

- X-ray crystallography : Resolves stereochemistry at the piperidine C3 position .

Advanced Research Questions

Q. How does the stereochemistry of the piperidine ring influence binding to neurotransmitter receptors?

The (S)-enantiomer exhibits higher affinity for receptors like serotonin or dopamine transporters due to spatial compatibility with chiral binding pockets. In vitro assays (e.g., radioligand displacement using H-labeled antagonists) show >50% inhibition at 10 µM for the (S)-form, while the (R)-enantiomer shows <20% activity. Molecular docking studies further correlate the (S)-configuration with hydrogen bonding to Asp114 in the receptor’s active site .

Q. What methodologies are used to assess the compound’s stability under varying pH and temperature conditions?

Stability studies involve:

- HPLC monitoring : Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) tracks degradation products at 25°C–60°C. Hydrolysis of the ester group occurs at pH >8, forming 2-(piperidin-3-yl)acetic acid .

- Thermogravimetric analysis (TGA) : Reveals decomposition onset at 150°C, attributed to HCl release .

- Storage recommendations : Anhydrous conditions at 2°C–8°C prevent deliquescence .

Q. How can contradictory data on synthetic yields (e.g., 23% vs. 99%) be resolved?

Yield discrepancies arise from:

- Catalyst selection : NaH in DMF vs. potassium t-butoxide in THF alters reaction kinetics, with the latter improving yields to >90% .

- Purification methods : Column chromatography (silica gel, ethyl acetate/hexane) vs. recrystallization (ethanol/water) affects recovery rates .

- Starting material purity : Residual moisture (>0.1%) in piperidine derivatives reduces yields by 30%–40% .

Q. What in vitro assays are suitable for evaluating the compound’s inhibitory effects on metabolic enzymes?

- Cytochrome P450 inhibition : Fluorescent probes (e.g., 7-benzyloxyquinoline) measure IC values in human liver microsomes. The compound shows moderate CYP3A4 inhibition (IC = 15 µM) .

- Kinase activity assays : ADP-Glo™ kinase assays reveal selective inhibition of PI3Kδ (IC = 2.1 µM) due to hydrogen bonding with Val828 in the ATP-binding pocket .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。